![molecular formula C21H26O8 B12300632 1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-Hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propan-1,3-diol umfasst typischerweise mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Der Prozess beginnt oft mit der Herstellung von 4-Hydroxy-3-methoxybenzaldehyd, der dann verschiedenen Reaktionen unterzogen wird, um die notwendigen funktionellen Gruppen einzuführen. Häufig verwendete Reagenzien in diesen Reaktionen sind Hydraxide, Ester und andere organische Verbindungen .
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig die Verwendung von Katalysatoren, kontrollierten Temperaturen und spezifischen Lösungsmitteln, um die Reaktionen effizient zu ermöglichen.
Chemische Reaktionsanalyse
Reaktionstypen
1-(4-Hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-Hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propan-1,3-diol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Ergebnisse zu gewährleisten.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können Oxidationsprozesse Chinone erzeugen, während Reduktionsreaktionen Alkohole oder Alkane ergeben können.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-Hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propan-1,3-diol hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Vorläufer für die Synthese anderer komplexer organischer Moleküle verwendet.
Medizin: Für seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Industrieprodukten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-Hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propan-1,3-diol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Diese Verbindung kann ihre Wirkungen durch die Bindung an Enzyme oder Rezeptoren, die Modulation ihrer Aktivität und die Beeinflussung verschiedener biochemischer Prozesse ausüben. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol has numerous applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Hydroxy-3-methoxyphenyl)methanediol: Eine verwandte Verbindung mit ähnlichen funktionellen Gruppen, aber einer einfacheren Struktur.
3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-propan-1-on: Eine weitere ähnliche Verbindung mit potenziellen biologischen Aktivitäten.
Einzigartigkeit
1-(4-Hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-Hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propan-1,3-diol zeichnet sich durch seine komplexe Struktur aus, die mehrere Stellen für chemische Modifikationen und Wechselwirkungen mit biologischen Zielstrukturen bietet. Dies macht es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C21H26O8 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+ |
InChI-Schlüssel |
JVQPMSYMHZSFNV-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO |
Kanonische SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)

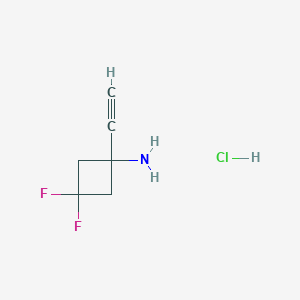
![N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12300576.png)
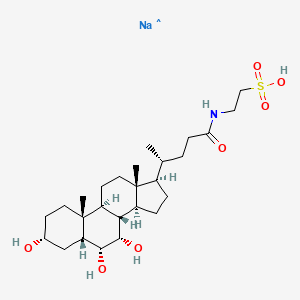
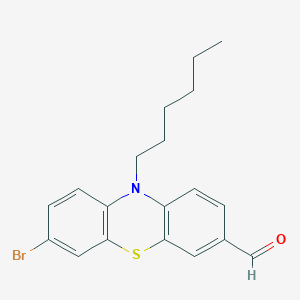
![6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol](/img/structure/B12300580.png)

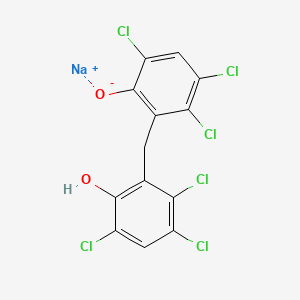
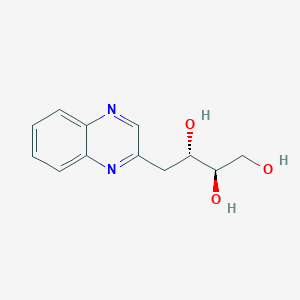
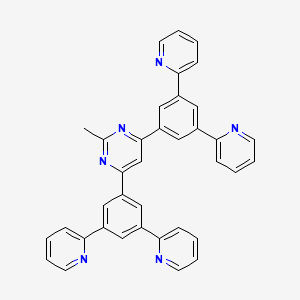
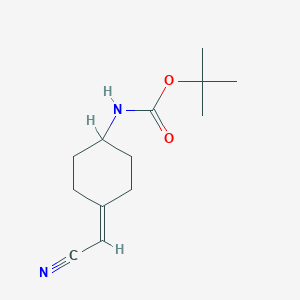
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B12300627.png)
